2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexylmethyl group attached to a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the dione structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via a Williamson ether synthesis, where a methoxide ion reacts with a suitable halide precursor.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the dione core with a cyclohexylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Cyclohexylmethylamine: Contains a cyclohexylmethyl group but lacks the dione structure.
Methoxycyclohexane: Similar in having a methoxy group but differs in the core structure.
Uniqueness
2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of a cyclohexylmethyl group and a methoxy-substituted dione core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
180912-56-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18O3/c1-17-14-11(12(15)7-8-13(14)16)9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
MNDZKSJWYCGQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=CC1=O)CC2CCCCC2 |
Origin of Product |
United States |
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